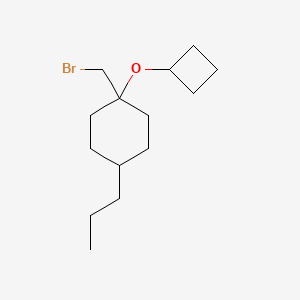
1-(5-Methoxy-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-nitrophenyl)piperazine typically involves the reaction of 5-methoxy-2-nitroaniline with piperazine. The process can be summarized as follows:
Nitration: The starting material, 5-methoxyaniline, undergoes nitration to form 5-methoxy-2-nitroaniline.
Nucleophilic Substitution: The 5-methoxy-2-nitroaniline is then reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Reduction: 1-(5-Methoxy-2-aminophenyl)piperazine.
Oxidation: 1-(5-Hydroxy-2-nitrophenyl)piperazine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(5-Methoxy-2-nitrophenyl)piperazine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety can act as a scaffold for binding to various receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Comparison: 1-(5-Methoxy-2-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(5-methoxy-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
OPNPBKPQYCYBJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


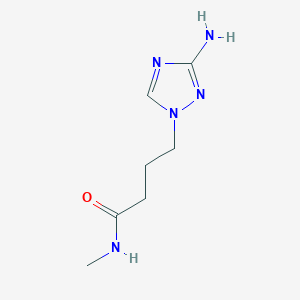
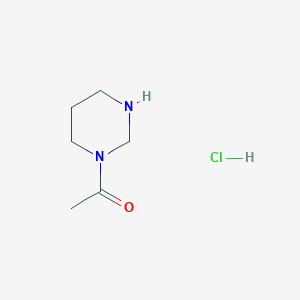
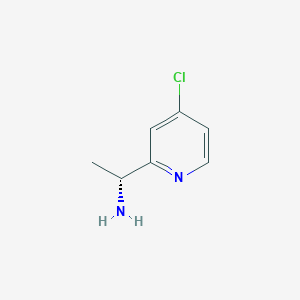
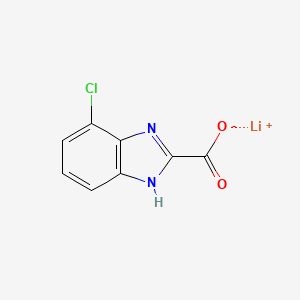
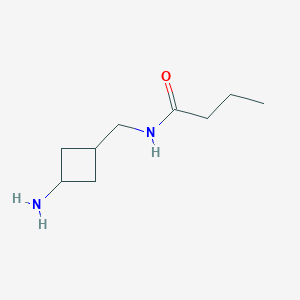

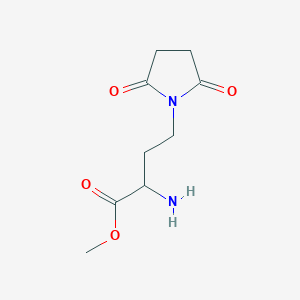
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
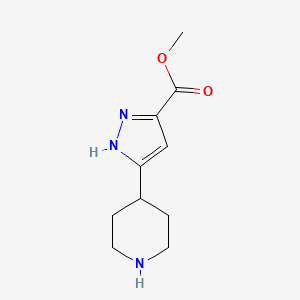
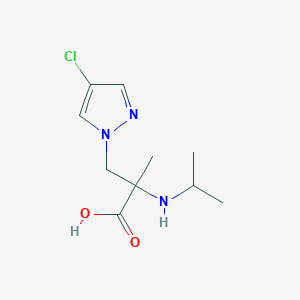
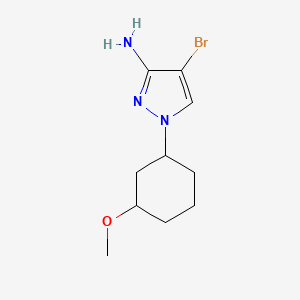
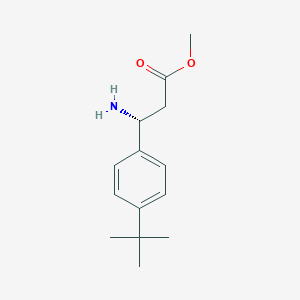
![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
